molecular formula C9H17NO3 B13557941 tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate

tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate

Cat. No.: B13557941
M. Wt: 187.24 g/mol
InChI Key: YWMAUAIIIXIOFU-UHFFFAOYSA-N
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Description

tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate can be synthesized through a reaction involving tert-butyl carbamate and an appropriate alkylating agent. One common method involves the use of tert-butyl carbamate and 2-methylprop-2-en-1-ol under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology

In biological research, the compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .

Medicine

In medicine, this compound is utilized in the development of new therapeutic agents. Its role as a protecting group allows for the synthesis of complex drug molecules with high specificity and efficacy .

Industry

In the industrial sector, the compound is employed in the production of specialty chemicals and advanced materials. It is used in the manufacture of polymers, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups, facilitating complex synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate is unique due to its specific structure, which provides enhanced stability and selectivity in protecting group applications. Its ability to undergo various chemical reactions while maintaining its protective function makes it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl N-(2-methylprop-2-enoxy)carbamate

InChI

InChI=1S/C9H17NO3/c1-7(2)6-12-10-8(11)13-9(3,4)5/h1,6H2,2-5H3,(H,10,11)

InChI Key

YWMAUAIIIXIOFU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CONC(=O)OC(C)(C)C

Origin of Product

United States

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